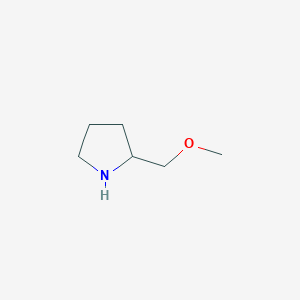
3,5-dichlorofuran-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dichlorofuran-2-carbaldehyde is an important heterocyclic compound with the molecular formula C5H2Cl2O2. It is characterized by a furan ring substituted with two chlorine atoms at the 3 and 5 positions and an aldehyde group at the 2 position. This compound is a valuable intermediate in the synthesis of various heterocyclic compounds and has significant applications in medicinal chemistry and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-dichlorofuran-2-carbaldehyde typically involves the chlorination of furan derivatives. One common method includes the chlorination of furan-2-carbaldehyde using chlorine gas or other chlorinating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent over-chlorination and to ensure selective substitution at the desired positions .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to maintain precise control over reaction conditions. This method enhances the yield and purity of the product while minimizing the formation of by-products. The use of catalysts and optimized reaction parameters further improves the efficiency of the industrial synthesis process .
Análisis De Reacciones Químicas
Types of Reactions: 3,5-Dichlorofuran-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Major Products Formed:
Aplicaciones Científicas De Investigación
3,5-Dichlorofuran-2-carbaldehyde has diverse applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex heterocyclic compounds and is used in the development of new chemical entities with potential biological activities.
Biology: The compound is utilized in the study of enzyme-catalyzed reactions and as a probe for investigating biochemical pathways involving furan derivatives.
Medicine: It is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is used in the production of agrochemicals, pharmaceuticals, and fine chemicals.
Mecanismo De Acción
The mechanism of action of 3,5-dichlorofuran-2-carbaldehyde involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
- 3,4-Dichlorofuran-2-carbaldehyde
- 3,5-Dichlorofuran-2,5-dicarbaldehyde
- Trichlorofuran-2-carboxylic acid
Comparison: 3,5-Dichlorofuran-2-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 3,4-dichlorofuran-2-carbaldehyde, it has different reactivity and selectivity in chemical reactions. The presence of two chlorine atoms at the 3 and 5 positions enhances its stability and makes it a more versatile intermediate in synthetic chemistry .
Propiedades
Número CAS |
101079-68-9 |
|---|---|
Fórmula molecular |
C5H2Cl2O2 |
Peso molecular |
164.97 g/mol |
Nombre IUPAC |
3,5-dichlorofuran-2-carbaldehyde |
InChI |
InChI=1S/C5H2Cl2O2/c6-3-1-5(7)9-4(3)2-8/h1-2H |
Clave InChI |
MZWNSDRTRZHGNI-UHFFFAOYSA-N |
SMILES canónico |
C1=C(OC(=C1Cl)C=O)Cl |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



